AG 555
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin B46 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the condensation of appropriate aromatic aldehydes with malononitrile to form the benzylidene malononitrile intermediate.
Functional group modifications: The intermediate is then subjected to various reactions, such as nitration, reduction, and substitution, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of Tyrphostin B46 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and scalability.
Purification methods: Such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Tyrphostin B46 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Tyrphostin B46, which are used to study structure-activity relationships and enhance biological activity .
Scientific Research Applications
Tyrphostin B46 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in inhibiting protein tyrosine kinases, which are crucial in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those involving overexpression of EGFR.
Industry: Utilized in the development of new drugs and as a reference compound in quality control
Mechanism of Action
Tyrphostin B46 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding site of the kinase domain, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Tyrphostin A1: Another EGFR inhibitor with similar structure but different potency and selectivity.
Tyrphostin AG 1478: A selective inhibitor of EGFR with higher potency compared to Tyrphostin B46.
Tyrphostin AG 825: Targets ErbB2 receptor tyrosine kinase and shows anticancer activity
Uniqueness
Tyrphostin B46 is unique due to its specific inhibition of EGFR and its ability to induce cell cycle arrest at the late G1 phase. This makes it a valuable tool for studying cell signaling pathways and developing targeted cancer therapies .
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11- |
InChI Key |
GSQOBTOAOGXIFL-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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